Potassium nitrate

Description

This compound is the inorganic nitrate salt of potassium. It has a role as a fertilizer. It is a potassium salt and an inorganic nitrate salt.

This compound is an inorganic salt with a chemical formula of KNO3. It is a natural source of nitrate and has been used as a constituent for several different purposes, including food preservatives, fertilizers, tree stump removal, rocket propellants, and fireworks. This compound is a common active ingredient in toothpaste, exerting an anti-sensitivity action. It provides increasing protection against painful sensitivity of the teeth to cold, heat, acids, sweets or contact. In addition, this compound is used as a diuretic in pigs, cattle, and horses. It is administered orally doses up to 30 g per animal per day.

This compound is a crystalline salt, KNO3; a strong oxidizer used especially in making gunpowder, as a fertilizer, and in medicine.

This compound is a nitrate of potassium. It is used as an oxidizing component of gunpowder, a preservative, a fertilizer, and can also be found in some toothpastes. Nitrite is a toxic compound known to cause methemoglobinemia. (L1137, L1634)

See also: Activated charcoal; this compound; sulfur (component of); this compound; Silver Nitrate (component of) ... View More ...

Properties

Key on ui mechanism of action |

Potassium (K+) is the principal cation modulating the osmotic balance of the body fluids. In animals, the maintenance of normal cell volume and pressure is dependent on Na+ and K+ pumping. Potassium transport through the hydrophobic interior of a cell membrane may be facilitated by several naturally occurring compounds that form lipid-soluble alkali metal cation complexes. Potassium has the critical role of a calcium counter-ion for numerous carboxylates, phosphates, and sulfates, and also acts to stabilize macromolecular structures. Potassium is the primary agent for common, over the counter de-sensitizing toothpaste that prevents the transmission of nerve endings to the teeth. Potassium salts, including potassium nitrate, potassium chloride or potassium citrate work by diffusion across the dentinal tubules, causing depolarization of the nerve cells. In turn, these cells become unresponsive to excitatory stimuli. The effect of the potassium nitrate accumulates over time, and it may take several weeks for patients to notice improvement of pain symptoms. Potassium nitrates control pests using a unique mechanism of action. Rather than directly poisoning rodents, nitrates support the combustion of charcoal in gas cartridges, promoting the production of toxic gases, which, are lethal to the target pest. The environmental protection agency in the USA (EPA) is only minimally concerned about the risk of direct human exposure to sodium or potassium nitrates, rather than pesticide accidents--typically involving skin burns or inhalation of toxic gases. A series of reactions is involved by which it is proposed that nitrate in water may be converted to n-nitroso cmpd that are direct carcinogenic agents. The steps in the reaction sequence are: 1. Reduction of nitrate to nitrite. 2. Reaction of nitrite with secondary amines or amides in food or water to form n-nitroso cmpd. 3. Carcinogenic reaction of n-nitroso cmpd to the extent that this series of processes actually operates in human body, nitrate has capacity to become procarcinogen. ... problem is prospective rather than realized one. /Nitrate/ Acute toxicity of nitrate occurs as result of reduction to nitrite, a process that can occur under specific conditions in the stomach ... /and/ in saliva. Nitrite acts in blood to oxidize hemoglobin to methemoglobin, which does not perform as oxygen carrier to tissues ... Anoxia and death may occur. /Nitrate/ Nitrates can be reduced to nitrites which can react with amines or amides and form N-nitroso cmpd (containing the group =N-N=O). N-nitroso cmpd are carcinogenic in a wide range of animal species, most are mutagenic in test systems and some have been teratogenic in animals. It is highly probable that N-nitroso cmpd also may be carcinogenic in man. Therefore exposure to N-nitroso cmpd and their precursors (nitrite, amines and amides) should be kept as low as practically achievable. Relationships have been sought between occurrence of stomach cancer and nitrate content of soil and water in Chile, Colombia and the United Kingdom, but none was established. Acute nitrate toxicity is almost always seen in infants rather than adults when it results from ingestion of well waters and vegetables high in nitrates ... /It was/ deduced that infants were prone to upset stomachs and achlorhydria. As result, stomach pH increased in alkalinity allowing nitrate-reducing organisms to enter and to reduce nitrates to nitrites. A gastric pH above 4 supports nitrate-reducing organisms ... Immature enzyme systems may also be of importance ... Fetal hemoglobin (hemoglobin F) is oxidized by nitrite to methemoglobin at rate twice as rapid as adult hemoglobin (hemoglobin A). Furthermore, enzymatic capacity of erythrocytes of newborn infants to reduce methemoglobin to hemoglobin appears less than that of adults. Difference is probably due to developmental deficiency in activity of DPNH-methemoglobin reductase (diphosphopyridine nucleotide). As opposed to adults, several clinical, physiologic and metabolic factors predispose infants to development of methemoglobinemia and acute nitrate poisoning. /Nitrate and nitrite/ |

|---|---|

CAS No. |

7757-79-1 |

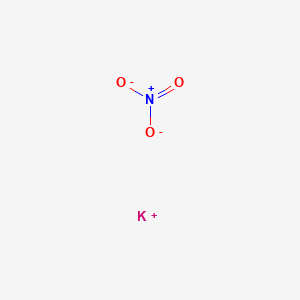

Molecular Formula |

HKNO3 |

Molecular Weight |

102.111 g/mol |

IUPAC Name |

potassium;nitrate |

InChI |

InChI=1S/K.HNO3/c;2-1(3)4/h;(H,2,3,4) |

InChI Key |

IRPDISVJRAYFBI-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[K+] |

Canonical SMILES |

[N+](=O)(O)[O-].[K] |

boiling_point |

752 °F at 760 mmHg (decomposes) (USCG, 1999) 400 °C (decomp) |

Color/Form |

Colorless, rhombic or trigonal crystals White granular or crystalline powde |

density |

2.109 (USCG, 1999) - Denser than water; will sink 2.1 at 25 °C 2.1 g/cm³ |

melting_point |

633.2 °F (USCG, 1999) 337 °C 333-334 °C |

Other CAS No. |

7757-79-1 |

physical_description |

Potassium nitrate appears as a white to dirty gray crystalline solid. Water soluble. Noncombustible, but accelerates the burning of combustible materials. If large quantities are involved in fire or the combustible material is finely divided an explosion may result. May explode under prolonged exposure to heat or fire. Toxic oxides of nitrogen are produced in fires. Used in solid propellants, explosives, fertilizers. Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Liquid; Pellets or Large Crystals White crystalline powder or transparent prisms having a cooling, saline, pungent taste Colorless or white solid; "Cooling, saline pungent taste" [Merck Index] Slightly hygroscopic; [HSDB] White crystalline solid; [Aldrich MSDS] COLOURLESS-TO-WHITE CRYSTALLINE POWDER. |

Pictograms |

Oxidizer; Irritant |

solubility |

35g/100ml Sol in water, glycerol; slightly sol in alcohol Insoluble in ethanol 1 g/2.8 mL water at about 25 °C; 1 g/0.5 mL boiling water; 1 g/620 mL alcohol 38.3 g/100 g water at 25 °C For more Solubility (Complete) data for POTASSIUM NITRATE (7 total), please visit the HSDB record page. Solubility in water, g/100ml at 25 °C: 35.7 |

Synonyms |

Nitric acid potassium salt; Collo-Bo; E 252; Krista K; Krista K Plus; Niter; Nitre; Saltpeter; |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Fundamental Chemical Properties of Potassium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium nitrate (KNO₃), a naturally occurring mineral known as niter or saltpeter, is an alkali metal nitrate with significant applications across various scientific and industrial fields.[1][2] Its utility spans from being a critical component in fertilizers and pyrotechnics to applications in food preservation and pharmaceuticals.[2][3] This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, tailored for a scientific audience.

General and Physical Properties

This compound is an odorless, white crystalline solid.[4][5] It is composed of potassium cations (K⁺) and nitrate anions (NO₃⁻), forming an ionic salt.[1][2] While not hygroscopic, it readily dissolves in water, with its solubility showing a strong positive correlation with temperature.[1][5]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | KNO₃ | [1] |

| Molar Mass | 101.1032 g/mol | [4][6] |

| Appearance | White crystalline solid | [1][4] |

| Odor | Odorless | [1][5] |

| Density | 2.109 g/cm³ at 16 °C | [1][4] |

| Melting Point | 334 °C (633 °F; 607 K) | [1][3] |

| Boiling Point | Decomposes at 400 °C (752 °F; 673 K) | [1][3] |

Solubility

The solubility of this compound in water increases significantly with a rise in temperature, a characteristic that is fundamental to its purification by recrystallization.[5]

Table 2: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) | Reference |

| 0 | 13.3 | [5] |

| 20 | 31.6 | [1][5] |

| 25 | 38.3 | [1][3] |

| 100 | 246 | [5] |

Crystal Structure and Thermodynamics

At room temperature, this compound possesses an orthorhombic crystal structure.[1][4] This structure undergoes a phase transition to a trigonal system at 128 °C.[1][7]

Table 3: Crystallographic and Thermodynamic Properties of this compound

| Property | Value | Reference |

| Crystal System (at room temp.) | Orthorhombic | [1][4] |

| Space Group (at room temp.) | Pnma | [4] |

| Standard Enthalpy of Formation (ΔH°f) | -494.00 kJ/mol | [4] |

| Standard Gibbs Free Energy of Formation (ΔG°f) | -394.86 kJ/mol | [4] |

| Molar Heat Capacity (Cp) | 95.06 J/(mol·K) at 25 °C | [4] |

Chemical Reactivity and Decomposition

This compound is a strong oxidizing agent, a property that underpins its use in explosives and fireworks.[3][7] It reacts vigorously with reducing agents and combustible materials, and such mixtures can be explosive.[1][8]

Thermal Decomposition

Upon heating, this compound undergoes decomposition. Between 550 and 790 °C, it establishes an equilibrium with potassium nitrite (KNO₂) and oxygen gas (O₂).[1][7]

Chemical Equation:

2KNO₃(s) ⇌ 2KNO₂(s) + O₂(g)[9]

At temperatures exceeding this range, further decomposition can occur, yielding potassium oxide (K₂O), nitrogen gas (N₂), and additional oxygen.[4]

Caption: Thermal decomposition pathway of this compound.

Experimental Protocols

Determination of Solubility

Objective: To determine the solubility of this compound in water at a specific temperature.

Methodology:

-

Prepare a saturated solution of this compound in a known volume of distilled water at a constant, elevated temperature by adding excess this compound to the water and stirring until no more solid dissolves.

-

Carefully decant a known volume of the clear, saturated supernatant into a pre-weighed evaporating dish.

-

Gently heat the evaporating dish to evaporate the water completely, leaving behind the dissolved this compound.

-

Allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporating dish containing the dry this compound residue.

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the evaporating dish.

-

Express the solubility in grams of this compound per 100 mL of water.

Demonstration of Thermal Decomposition

Objective: To qualitatively observe the thermal decomposition of this compound and identify one of its gaseous products.

Methodology:

-

Place a small amount of this compound in a dry test tube.

-

Heat the test tube gently over a Bunsen burner. The this compound will first melt and then begin to decompose, evidenced by the evolution of gas bubbles.[10]

-

Ignite a wooden splint and then extinguish the flame to leave a glowing ember.

-

Insert the glowing splint into the mouth of the test tube.

-

Observation: The glowing splint will relight, indicating the presence of oxygen gas, a product of the decomposition.[10]

Caption: Workflow for key experimental protocols.

Safety and Handling

This compound is a strong oxidizer and may intensify fires.[11][12] It should be kept away from combustible materials, heat, sparks, open flames, and hot surfaces.[11][12] While not classified as corrosive or an irritant to the skin or eyes, inhalation of dust can cause respiratory tract irritation.[11][13] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[13]

Conclusion

This guide has summarized the fundamental chemical and physical properties of this compound. The data presented in a structured format, along with detailed experimental protocols and safety information, provides a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of these core properties is essential for the safe and effective application of this compound in various scientific and industrial endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. This compound | Definition, Formula, Uses, & Facts | Britannica [britannica.com]

- 4. webqc.org [webqc.org]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. How many grams of this compound KNO3 are formed class 12 chemistry CBSE [vedantu.com]

- 7. google.com [google.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. quora.com [quora.com]

- 10. youtube.com [youtube.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. himediadownloads.com [himediadownloads.com]

- 13. tsapps.nist.gov [tsapps.nist.gov]

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Potassium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of potassium nitrate (KNO₃), a compound of significant interest across various scientific disciplines, including materials science and pharmaceuticals. This document details the crystallographic properties of its different polymorphic forms, outlines the experimental methodologies for their determination, and presents the data in a clear, comparative format.

Introduction to the Crystallography of this compound

This compound is an ionic salt composed of potassium cations (K⁺) and nitrate anions (NO₃⁻). It is well-known for its polymorphism, existing in several distinct crystal structures depending on the temperature and pressure conditions. At ambient pressure, three primary phases are observed: α-KNO₃ (Phase II), β-KNO₃ (Phase I), and γ-KNO₃ (Phase III). The transitions between these phases involve significant changes in the arrangement of ions within the crystal lattice, leading to different physical and chemical properties.

-

α-KNO₃ (Phase II): The stable phase at room temperature, belonging to the orthorhombic crystal system.

-

β-KNO₃ (Phase I): The high-temperature phase, which adopts a trigonal crystal structure. The transition from the α to the β phase occurs at approximately 128 °C.[1]

-

γ-KNO₃ (Phase III): A metastable ferroelectric phase that forms upon cooling from the β-phase. This trigonal phase typically exists between 124 °C and 100 °C before transforming back to the α-phase.[1]

Quantitative Crystallographic Data

The precise dimensions of the unit cell, known as lattice parameters, are crucial for defining the crystal structure of each phase. These parameters are highly sensitive to temperature. The following tables summarize the lattice parameters for the α, β, and γ phases of this compound at various temperatures, as determined by neutron and X-ray diffraction studies.

Table 1: Lattice Parameters of α-KNO₃ (Phase II) - Orthorhombic, Space Group Pnma

| Temperature (°C) | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| 25 | 5.41 | 9.173 | 6.4266 | 90 | 90 | 90 | [2] |

| 100 | 5.43 | 9.179 | 6.521 | 90 | 90 | 90 | A neutron diffraction determination of the crystal structure of α-phase this compound at 25 degrees C and 100 degrees C |

Table 2: Lattice Parameters of β-KNO₃ (Phase I) - Trigonal, Space Group R-3m

| Temperature (°C) | a (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| 151 | 5.44 | 8.72 | 90 | 90 | 120 | [3] |

Table 3: Lattice Parameters of γ-KNO₃ (Phase III) - Trigonal, Space Group R3m

| Temperature (°C) | a (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| -150.15 | 5.4325 | 8.8255 | 90 | 90 | 120 | [4] |

| 21.85 | 5.44 | 8.72 | 90 | 90 | 120 | [5] |

| 91 | 5.44 | 8.72 | 90 | 90 | 120 | [6] |

Experimental Protocols for Crystal Structure Determination

The determination of crystal structures and lattice parameters relies on diffraction techniques that probe the arrangement of atoms within a crystal. The two primary methods employed for this compound are single-crystal X-ray diffraction and neutron diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information on the unit cell dimensions, bond lengths, and bond angles.[7]

Methodology:

-

Crystal Selection and Mounting: A high-quality single crystal, free of significant defects, is selected. The crystal is mounted on a goniometer head, which allows for precise orientation in the X-ray beam.[7]

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[8] Each diffraction spot corresponds to the constructive interference of X-rays from a specific set of crystal lattice planes. A complete dataset is obtained by collecting diffraction data over a wide range of crystal orientations.[8]

-

Data Processing: The collected diffraction images are processed to determine the intensity and position of each reflection. This process involves several steps:

-

Indexing: The diffraction spots are used to determine the unit cell parameters and the crystal's orientation.

-

Integration: The intensity of each diffraction spot is measured.

-

Scaling and Merging: The intensities from multiple images are scaled and merged to produce a single file of unique reflections.[9]

-

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure. This involves determining the positions of the atoms within the unit cell. The initial structural model is then refined to achieve the best possible fit with the experimental data.[9]

Neutron Diffraction

Neutron diffraction is a complementary technique to X-ray diffraction. While X-rays are scattered by the electron cloud of an atom, neutrons are scattered by the atomic nucleus. This makes neutron diffraction particularly useful for accurately locating light atoms, such as oxygen in the nitrate group, and for studying magnetic structures.[10]

Methodology:

-

Neutron Source and Sample Preparation: A beam of neutrons is generated from a nuclear reactor or a spallation source.[10] For single-crystal studies, a larger crystal is typically required compared to SC-XRD.[10] Powdered samples can also be used for powder neutron diffraction.

-

Data Collection: The sample is placed in the neutron beam, and the scattered neutrons are detected at various angles. The experimental setup is analogous to that of X-ray diffraction, with the sample being rotated to collect a complete dataset.[11]

-

Data Analysis and Refinement: The analysis of neutron diffraction data follows similar principles to that of X-ray diffraction. The positions and intensities of the diffraction peaks are used to determine the unit cell and the atomic positions. The structural model is then refined using techniques such as the Rietveld method for powder diffraction data.[12]

Visualizations of Structural Relationships and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. aflow.org [aflow.org]

- 4. physlab.lums.edu.pk [physlab.lums.edu.pk]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. γ-Potassium Nitrate (KNO$_{3}$) Structure: ABC3_hR5_160_a_a_b-002 [aflow.org]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. portlandpress.com [portlandpress.com]

- 10. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 11. portlandpress.com [portlandpress.com]

- 12. oxfordneutronschool.org [oxfordneutronschool.org]

"potassium nitrate solubility curve in water at various temperatures"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium nitrate (KNO₃) in water at various temperatures. It includes tabulated solubility data, a detailed experimental protocol for determining the solubility curve, and a visual representation of the experimental workflow. This information is critical for various applications, including crystallization processes, formulation development, and understanding the physicochemical properties of this compound.

This compound Solubility Data

The solubility of this compound in water is highly dependent on temperature. As the temperature of the water increases, the amount of this compound that can be dissolved also increases significantly. The following table summarizes the solubility of this compound at various temperatures, expressed in grams of KNO₃ per 100 grams of water ( g/100g H₂O).

| Temperature (°C) | Solubility (g KNO₃ / 100g H₂O) |

| 0 | 13.3 - 14 |

| 10 | 20.9 |

| 20 | 31.6 - 32 |

| 25 | 38.3 |

| 30 | 45.8 |

| 40 | 63.9 |

| 50 | 85.5 |

| 60 | 110 - 109 |

| 70 | 138 |

| 80 | 169 |

| 90 | 202 |

| 100 | 246 - 247 |

Note: The data presented is compiled from various scientific sources and may show slight variations.[1][2][3][4]

Experimental Determination of the Solubility Curve

The solubility curve of this compound can be determined experimentally by measuring the saturation temperatures of solutions with different concentrations.

Experimental Protocol

This protocol outlines a common method for determining the solubility of this compound in water.

Materials:

-

This compound (KNO₃)

-

Distilled or deionized water

-

Test tubes

-

Beaker (for water bath)

-

Hot plate or Bunsen burner

-

Thermometer or temperature probe

-

Stirring rod

-

Balance (accurate to at least 0.01 g)

-

Graduated cylinder or pipette

Procedure:

-

Preparation of Solutions:

-

Accurately weigh a specific amount of this compound and transfer it to a test tube.

-

Add a precise volume of distilled water to the test tube. For example, start with 2.0 g of KNO₃ in 5.0 mL of water.[1]

-

-

Heating and Dissolution:

-

Cooling and Crystallization:

-

Once the solid is fully dissolved, remove the test tube from the water bath.

-

Allow the solution to cool slowly while continuously and gently stirring.[1][6]

-

Carefully observe the solution for the first appearance of crystals. This indicates that the solution has reached its saturation point at that specific temperature.[5][6]

-

-

Temperature Measurement:

-

Data Collection for Multiple Concentrations:

-

Repeat steps 1-4 with different masses of this compound while keeping the volume of water constant. This will generate a series of saturation temperatures for different concentrations.[7]

-

-

Data Analysis and Curve Plotting:

-

Convert the concentrations to grams of KNO₃ per 100 g of water.

-

Plot a graph with temperature (°C) on the x-axis and solubility (g KNO₃ / 100g H₂O) on the y-axis.

-

Draw a best-fit curve through the plotted data points to obtain the solubility curve for this compound.[1]

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility curve of this compound.

Caption: Experimental workflow for determining the solubility curve of this compound.

References

A Comprehensive Technical Guide to the Thermal Decomposition of Potassium Nitrate: Mechanisms and Products

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal decomposition of potassium nitrate (KNO₃), a critical area of study for professionals in research, science, and drug development. This document details the decomposition mechanism, the products formed under various thermal conditions, and the kinetics of the reaction, supported by quantitative data from instrumental analysis.

Executive Summary

This compound, a widely utilized oxidizer in various industrial applications, undergoes a multi-stage thermal decomposition. The process is initiated by a solid-state phase transition, followed by melting and subsequent decomposition into potassium nitrite (KNO₂) and oxygen (O₂). At elevated temperatures, a secondary decomposition of potassium nitrite occurs, yielding potassium oxide (K₂O), nitrogen (N₂), and additional oxygen. A reversible equilibrium between this compound and potassium nitrite is established within a specific temperature range. Understanding these decomposition pathways and the associated energetics is paramount for the safe handling and optimal utilization of this compound in thermally sensitive applications.

Thermal Decomposition Mechanism

The thermal decomposition of this compound is not a single-step event but rather a series of transformations and reactions that are highly dependent on temperature.

Phase Transitions and Melting

Prior to decomposition, this compound undergoes two key physical changes:

-

Crystallographic Phase Transition: At approximately 132.6°C, this compound transitions from its room temperature orthorhombic crystal structure to a trigonal form. This is an endothermic process.[1]

-

Melting: The compound melts at approximately 332-334°C, another endothermic event, transforming the solid salt into a molten state.[1]

Primary Decomposition

The initial and primary decomposition of molten this compound commences at temperatures above 500°C.[1] This reaction involves the breaking of a nitrogen-oxygen bond within the nitrate ion (NO₃⁻) to form the nitrite ion (NO₂⁻) and liberate molecular oxygen.

Reaction Equation: 2KNO₃(l) → 2KNO₂(l) + O₂(g)

Equilibrium Reaction

Between approximately 550°C and 790°C, a reversible equilibrium is established between this compound and its primary decomposition products, potassium nitrite and oxygen.

Equilibrium Equation: 2KNO₃(l) ⇌ 2KNO₂(l) + O₂(g)

The forward reaction (decomposition) is endothermic, while the reverse reaction (oxidation of potassium nitrite) is exothermic. The position of the equilibrium is dependent on temperature and the partial pressure of oxygen.

Secondary Decomposition

At higher temperatures, around 800°C, the potassium nitrite formed during the primary decomposition becomes unstable and undergoes further decomposition. This secondary decomposition is more complex and results in the formation of potassium oxide, nitrogen gas, and additional oxygen gas.

Reaction Equation: 4KNO₂(l) → 2K₂O(s) + 2N₂(g) + 3O₂(g)

Traces of nitrogen dioxide (NO₂) have also been reported as a minor product in some studies, particularly in the 650-750°C range.[2]

Quantitative Data from Thermal Analysis

The thermal decomposition of this compound has been extensively studied using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following tables summarize the key quantitative data obtained from these analyses.

| Parameter | Temperature (°C) | Enthalpy Change (ΔH) | Reference |

| Phase Transition (Orthorhombic → Trigonal) | ~132.6 | Endothermic | [1] |

| Melting Point | ~332-334 | Endothermic | [1] |

| Onset of Primary Decomposition | > 500 | Endothermic | [1] |

| Secondary Decomposition of KNO₂ | ~800 | Endothermic |

| Temperature Range (°C) | Event | Mass Loss (%) | Primary Gaseous Products | Reference |

| Room Temperature - ~500 | Heating, Phase Transition, Melting | Negligible | None | [1] |

| > 500 - ~790 | Primary Decomposition (2KNO₃ → 2KNO₂ + O₂) | ~5.1 (at 545°C) | O₂ | [1] |

| ~800 and above | Secondary Decomposition of KNO₂ | Further Mass Loss | N₂, O₂ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of this compound.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a programmable furnace.

Methodology:

-

An accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is placed on the TGA balance.

-

The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

-

The sample is heated at a constant rate (e.g., 10°C/min) from ambient temperature to a final temperature (e.g., 900°C).

-

The mass of the sample is continuously monitored and recorded as a function of temperature and time.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes associated with phase transitions, melting, and decomposition of this compound.

Instrumentation: A differential scanning calorimeter with a furnace and sensors to measure the differential heat flow between a sample and a reference.

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

The sample and reference are heated at a controlled linear rate (e.g., 10°C/min) over the desired temperature range (e.g., 50°C to 600°C).

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC curve (heat flow vs. temperature) shows endothermic peaks for phase transitions and melting, and endothermic or exothermic peaks for decomposition reactions. The area under each peak is proportional to the enthalpy change of the corresponding event.

Visualizations

Thermal Decomposition Pathway of this compound

Caption: A diagram illustrating the sequential stages of this compound's thermal decomposition.

Experimental Workflow for Thermal Analysis

Caption: A flowchart outlining the key steps in the thermal analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of Potassium Nitrate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of potassium nitrate (KNO₃), tailored for its application in a laboratory setting. The information is presented to facilitate easy access and comparison, with detailed experimental protocols for key property determinations.

Core Physical and Chemical Properties

This compound is an alkali metal nitrate salt with the chemical formula KNO₃.[1] It is an inorganic, white crystalline solid at room temperature and is commonly known as saltpeter.[2][3] It is composed of potassium ions (K⁺) and nitrate ions (NO₃⁻).[2]

Table 1: General Physical Properties of this compound

| Property | Value | Reference |

| Molar Mass | 101.10 g/mol | [4] |

| Appearance | White crystalline solid | [2][5] |

| Odor | Odorless | [1][6] |

| Density | 2.109 g/cm³ at 16 °C | [1][5] |

| Melting Point | 334 °C (633 °F; 607 K) | [1][4][5] |

| Boiling Point | Decomposes at 400 °C (752 °F; 673 K) | [1][4][5] |

| pH | ~6.2 (10% aqueous solution at 14°C) | [1][2] |

Solubility in Water

The solubility of this compound in water is moderately high and significantly increases with a rise in temperature.[1][2] This property is crucial for various laboratory applications, including recrystallization for purification. It is, however, only slightly soluble in ethanol and insoluble in alcohol.[2][4][6]

Table 2: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL of H₂O) | Reference |

| 0 | 13.3 | [6] |

| 10 | 20.9 | [7] |

| 20 | 31.6 | [1][6] |

| 25 | 38.3 | [1][4] |

| 30 | 45.8 | [7] |

| 40 | 63.9 | [7] |

| 50 | 85.5 | [7] |

| 60 | 110 | [7] |

| 70 | 138 | [7] |

| 80 | 169 | [7] |

| 90 | 202 | [7] |

| 100 | 246 | [6] |

Crystal Structure and Phase Transitions

At room temperature, this compound possesses an orthorhombic crystal structure, which is isostructural with aragonite.[5] Upon heating, it undergoes a phase transition to a trigonal system at 128 °C.[2][5]

Table 3: Crystallographic Data for this compound (Room Temperature)

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) |

| Orthorhombic | Pnma | 5.414 | 9.166 | 6.487 |

Each potassium ion (K⁺) in the room-temperature structure is surrounded by six nitrate ions (NO₃⁻), and conversely, each nitrate ion is surrounded by six potassium ions.[1]

Experimental Protocols

This experiment aims to determine the solubility of this compound in water at various temperatures to construct a solubility curve.

Materials:

-

This compound (KNO₃)

-

Distilled water

-

Test tubes

-

Beaker (for water bath)

-

Hot plate

-

Thermometer

-

Stirring rod

-

Balance

Procedure:

-

Accurately weigh a specific amount of this compound and transfer it to a test tube.[8]

-

Add a measured volume of distilled water to the test tube.[8][9]

-

Gently heat the test tube in a water bath on a hot plate, stirring the solution with a thermometer until all the this compound has dissolved.[9][10]

-

Remove the test tube from the water bath and allow it to cool while continuously stirring.[9][11]

-

Record the temperature at which the first crystals of this compound appear. This is the saturation temperature for that specific concentration.[10][11]

-

Repeat the procedure with different masses of this compound to obtain a range of saturation temperatures.[10]

-

Plot a graph of solubility (in g KNO₃ / 100 g H₂O) versus temperature (°C).[8]

This protocol outlines the determination of the melting point of this compound using the capillary tube method.

Materials:

-

This compound (KNO₃), finely powdered and dry

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

Procedure:

-

Ensure the this compound sample is completely dry and in a fine powdered form.[12]

-

Introduce a small amount of the powdered this compound into the open end of a capillary tube.[13][14]

-

Compact the sample at the bottom of the tube by tapping it gently or dropping it through a long glass tube. The packed sample height should be 2-3 mm.[12][14]

-

Place the capillary tube into the heating block of the melting point apparatus.[14][15]

-

Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point (334 °C).[15]

-

Then, decrease the heating rate to about 1-2 °C per minute to allow for accurate observation.[13]

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).[12]

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the end of melting). The melting point is reported as this range.[12]

Safety and Handling

This compound is a strong oxidizer and may intensify fires.[16][17] It should be kept away from combustible materials, heat, sparks, and open flames.[17][18] While not combustible on its own, it can react explosively with reducing agents.[1][2]

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye protection.[18][19]

-

In case of dust generation, use a particulate filter respirator.[17]

First Aid Measures:

-

Inhalation: Move the person to fresh air.[20]

-

Skin Contact: Wash with plenty of soap and water.[20]

-

Eye Contact: Rinse cautiously with water for several minutes.[19][20]

-

Ingestion: Rinse mouth and drink plenty of water. Seek medical attention if large amounts are ingested.[20]

Visualizations

Caption: Relationship between key physical properties of this compound.

Caption: Experimental workflow for determining the solubility curve.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. google.com [google.com]

- 3. This compound: Formula, Uses, Properties & Safety Explained [vedantu.com]

- 4. This compound | Definition, Formula, Uses, & Facts | Britannica [britannica.com]

- 5. webqc.org [webqc.org]

- 6. This compound - Sciencemadness Wiki [sciencemadness.org]

- 7. Solubility table - Wikipedia [en.wikipedia.org]

- 8. creative-chemistry.org.uk [creative-chemistry.org.uk]

- 9. azchemistry.weebly.com [azchemistry.weebly.com]

- 10. scribd.com [scribd.com]

- 11. whs.rocklinusd.org [whs.rocklinusd.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. Determination of Melting Point [wiredchemist.com]

- 15. westlab.com [westlab.com]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. himediadownloads.com [himediadownloads.com]

- 18. tsapps.nist.gov [tsapps.nist.gov]

- 19. e2ccb-ny.safeschoolssds.com [e2ccb-ny.safeschoolssds.com]

- 20. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

"exploratory research on potassium nitrate applications in materials science"

Authored for Researchers, Scientists, and Drug Development Professionals

Potassium nitrate (KNO₃), commonly known as saltpeter, is a versatile inorganic salt with a long history of use in various industrial applications. Beyond its traditional roles, its unique chemical and physical properties make it a material of significant interest in modern materials science. This technical guide provides an in-depth exploration of the core applications of this compound, focusing on its role in enhancing the properties of glasses, ceramics, thermal energy storage systems, and energetic materials. Detailed experimental protocols, quantitative data, and process visualizations are provided to support researchers in their exploratory work.

Glass and Ceramic Technologies

This compound is a key additive in the glass and ceramics industry, where it functions as a fluxing agent, oxidizer, and a crucial component in chemical strengthening processes.[1]

Chemical Strengthening of Glass via Ion Exchange

One of the most critical applications of this compound in materials science is the chemical strengthening of silicate glasses. The process, known as ion exchange, involves the replacement of smaller sodium ions (Na⁺) in the glass surface with larger potassium ions (K⁺) from a molten this compound bath.[2] This ion "stuffing" creates a high-magnitude compressive stress layer on the glass surface, which significantly increases its mechanical strength, and resistance to scratches and fractures.[3]

The following table summarizes the improvement in mechanical properties of soda-lime glass after undergoing an ion-exchange process in a this compound bath.

| Property | Untreated Soda-Lime Glass | Chemically Strengthened Glass (400°C, 24h) | Percentage Improvement |

| Vickers Hardness (HV) | 517 | 612 | ~18.4% |

| Bending Strength (MPa) | 79 | 421.6 | ~433.7% |

| Fracture Toughness (MPa·m¹/²) | 1.09 | 3.14 | ~188.1% |

| Data sourced from Yanik et al. (2024) for commercial soda-lime glass treated in a KNO₃ salt bath.[4] |

This protocol describes a typical laboratory-scale process for the chemical strengthening of soda-lime glass slides.

Materials and Equipment:

-

Soda-lime glass samples

-

Reagent-grade this compound (KNO₃)

-

High-temperature muffle furnace with precise temperature control

-

Fused quartz or high-temperature ceramic crucibles

-

Tongs for handling hot crucibles and samples

-

Deionized water for cleaning

-

Personal Protective Equipment (PPE): high-temperature gloves, safety goggles

Procedure:

-

Cleaning: Thoroughly clean the glass samples with deionized water and a suitable lab detergent to remove any surface contaminants. Dry the samples completely in an oven.

-

Salt Bath Preparation: Fill a crucible with this compound. Place the crucible in the muffle furnace and heat it to the desired treatment temperature (e.g., 400°C - 450°C) until the salt is completely molten.[3][4]

-

Pre-heating: Pre-heat the glass samples to a temperature near the salt bath temperature to prevent thermal shock upon immersion.

-

Immersion: Carefully immerse the pre-heated glass samples into the molten KNO₃ bath. Ensure the samples are fully submerged.

-

Ion Exchange: Maintain the furnace at the set temperature for the specified duration (e.g., 5 to 24 hours). The duration determines the depth of the compressive layer (case depth).[4][5]

-

Removal and Cooling: After the treatment time has elapsed, carefully remove the glass samples from the salt bath. Allow them to cool to room temperature on a refractory brick.

-

Final Cleaning: Once cooled, wash the samples with warm deionized water to remove any adhering salt.

Caption: Workflow for chemical strengthening of glass via this compound ion exchange.

Role in Glazes and Enamels

This compound also serves as a flux and an oxidizing agent in ceramic glazes and enamels.[6] It helps to lower the melting temperature of the glaze mixture, ensuring a smooth, glossy finish. As an oxidizer, it maintains oxidizing conditions during firing, which is crucial for preventing the reduction of metallic oxides (like lead or antimony compounds) and achieving desired colors and clarity.[1][6]

Thermal Energy Storage (TES)

This compound is a cornerstone material for medium-to-high temperature thermal energy storage, particularly in concentrated solar power (CSP) plants. It is used both as a sensible heat storage medium and as a phase change material (PCM).[7][8]

Molten Salt Mixtures (Sensible Heat)

The most common application is in a binary mixture with sodium nitrate (NaNO₃), famously known as "Solar Salt" (typically 60% NaNO₃, 40% KNO₃ by weight).[9] This mixture remains in a liquid state over a wide operational temperature range (approx. 250°C to 550°C) and is used as a heat transfer fluid and a sensible heat storage medium.[10][11][12]

Phase Change Materials (Latent Heat) and Nanofluid Enhancement

As a phase change material, this compound stores a large amount of latent heat during its solid-to-liquid transition. Recent research has focused on enhancing its thermal properties by dispersing nanoparticles to create "nanofluids." The addition of nanoparticles like silica (SiO₂) has been shown to increase the specific heat and latent heat of fusion, allowing for more energy to be stored in a given volume.[6][10]

| Material | Melting Point (°C) | Latent Heat of Fusion (J/g) | Specific Heat (Cp) Enhancement (Solid Phase) | Total Stored Heat Gain (%) |

| Pure KNO₃ | ~334 | 91.6 | N/A | N/A |

| KNO₃ + 1.0 wt% Al₂O₃ | ~332 | 90.7 | ~5.0% | 2% |

| KNO₃ + 1.0 wt% SiO₂-Al₂O₃ | ~332 | 96.2 | ~6.0% | 6% |

| KNO₃ + 1.0 wt% SiO₂ | ~331-332 | 102.6 | ~9.5% | 16% |

| Data sourced from Chieruzzi et al. (2015) for KNO₃-based nanofluids.[6][10][13] |

This protocol outlines the direct synthesis method for preparing a this compound-based nanofluid enhanced with silica nanoparticles.[13]

Materials and Equipment:

-

This compound (KNO₃) powder

-

Silica (SiO₂) nanoparticles (e.g., 7 nm average diameter)

-

Distilled water

-

Analytical balance (±0.1 mg precision)

-

Beaker

-

Ultrasonic bath

-

Hot plate

Procedure:

-

Weighing: Using an analytical balance, weigh the desired amounts of KNO₃ and SiO₂ nanoparticles to achieve the target weight percentage (e.g., for a 1.0 wt% nanofluid, use 198 mg of KNO₃ and 2 mg of SiO₂).

-

Dispersion: Place the weighed powders into a beaker. Add a sufficient amount of distilled water (e.g., 20 ml) to dissolve the salt.

-

Sonication: Place the beaker in an ultrasonic bath for approximately 100 minutes to ensure a uniform dispersion of the nanoparticles within the aqueous solution.[13]

-

Evaporation: Place the beaker on a hot plate set to a constant temperature (e.g., 200°C) to evaporate the water. This step should continue for at least 2 hours or until a completely dry, powdered composite material is obtained.[13]

-

Characterization: The resulting dry nanofluid powder is now ready for thermophysical characterization using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Caption: Synthesis workflow for KNO₃-Silica nanofluid Phase Change Material (PCM).

Energetic Materials and Propellants

This compound is a stable and widely used oxidizer in energetic materials. Its primary function is to provide oxygen to fuel the combustion reaction of a combustible material.[14]

Solid Rocket Propellants

KNO₃ is the oxidizer in several well-known amateur and experimental solid rocket propellants, often called "sugar propellants." It is commonly mixed with fuels like sucrose (KNSU), dextrose (KNDX), or sorbitol (KNSB).[7][15][16] These propellants are valued for their relative safety, low cost, and predictable performance.[17][18]

| Propellant Formulation | Oxidizer/Fuel Ratio | Average Thrust (N) | Specific Impulse (Isp) (s) |

| KNSU (Sucrose) | 65% KNO₃ / 35% Sucrose | 16.82 | 85.6 |

| KNSB (Sorbitol) | 65% KNO₃ / 35% Sorbitol | 21.47 | 109.8 |

| Data sourced from a comparative analysis of KNSU and KNSB propellants.[16] |

This protocol describes the preparation of a this compound/dextrose (KNDX) solid propellant grain. Caution: This process involves heating energetic materials and should only be performed by trained professionals with appropriate safety measures in place.

Materials and Equipment:

-

This compound (KNO₃), finely powdered

-

Dextrose (C₆H₁₂O₆), powdered

-

Electric skillet or other controllable heat source with a heat spreader

-

Mould for casting the propellant grain

-

Stirring rod (non-sparking material)

-

Appropriate safety equipment (face shield, flame-retardant lab coat, etc.)

Procedure:

-

Mixing: Weigh the this compound (65%) and dextrose (35%) powders. Thoroughly blend the powders together until a uniform mixture is achieved.[15]

-

Heating: Place the blended powder into the electric skillet. Heat the mixture gently and slowly. The melting point of dextrose is around 150°C, while KNO₃ melts at 334°C. The goal is to melt the dextrose, which then coats the solid KNO₃ particles.[19]

-

Melting and Stirring: As the dextrose melts, the mixture will turn into a thick, peanut butter-like slurry. Stir the mixture continuously to ensure even heating and prevent scorching, which can lead to autoignition.[15]

-

Casting: Once the mixture is a homogeneous, molten slurry, carefully and quickly pour it into the prepared mould to form the propellant grain.[15][20]

-

Curing: Allow the cast grain to cool and solidify completely. The curing process can take several hours. Once cured, the grain can be carefully removed from the mould.

Caption: Logical diagram of this compound's role as an oxidizer in combustion.

Advanced Composite Materials

This compound can also be incorporated into polymer matrices to modify their physical, chemical, and thermal properties.

Polymer Composites

Research has demonstrated the synthesis of composites using polyaniline (PANI) and poly(ethylene oxide) (PEO) contaminated with this compound. These materials are prepared via a solution casting technique. The addition of KNO₃ has been shown to affect the composite's crystallinity and enhance its thermal stability compared to the pure polymers.[1] Such composites could find applications in thermal protective coatings or energy storage devices.

This protocol outlines the solution casting method for preparing a PANI-PEO-KNO₃ composite film.[1]

Materials and Equipment:

-

Synthesized Polyaniline (PANI)

-

Poly(ethylene oxide) (PEO)

-

This compound (KNO₃)

-

Solvents: Chloroform and Pyridine

-

Magnetic stirrer and hot plate

-

Petri dish for casting

Procedure:

-

Solution A (PANI): Dissolve a specific amount of PANI (e.g., 0.027 M) in chloroform in a flask. Stir until fully dissolved.

-

Solution B (PEO): In a separate flask, dissolve PEO (e.g., 0.025 M) in chloroform. Stir until fully dissolved.

-

Solution C (KNO₃): In a third flask, dissolve KNO₃ (e.g., 0.1 g) in pyridine. Stir until fully dissolved.

-

Mixing: Combine Solution A, Solution B, and Solution C into a single flask.

-

Homogenization: Stir the final mixture for an extended period (e.g., 10-12 hours) at ambient temperature to ensure a homogeneous solution.[1]

-

Casting: Pour the homogeneous mixture into a petri dish.

-

Drying: Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood) until a solid composite film is formed.

-

Characterization: The resulting film can be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Thermogravimetric Analysis (TGA).[1]

Safety and Handling

This compound is a strong oxidizer.[14] While not combustible on its own, it can accelerate the burning of other materials and can cause fire or explosion when in contact with combustible or reducing agents.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like organic substances, strong acids, and powdered metals.[3]

-

Handling: Avoid creating dust. Use in a well-ventilated area or fume hood. Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[3]

-

Spills: For solid spills, sweep up carefully to avoid dust formation. Do not use combustible materials like sawdust for absorption. Dispose of as hazardous waste according to local regulations.[3]

References

- 1. Characterization of Sodium and this compound Contaminated Polyaniline-Poly (Ethylene Oxide) Composites Synthesized via Facile Solution Casting Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. coresix.com [coresix.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Frontiers | Mechanical, thermal, and structural investigations of chemically strengthened Na2O–CaO–Al2O3–SiO2 glasses [frontiersin.org]

- 5. A New Phase Change Material Based on this compound with Silica and Alumina Nanoparticles for Thermal Energy Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Richard Nakka's Experimental Rocketry Site [nakka-rocketry.net]

- 7. redalyc.org [redalyc.org]

- 8. file.globalso.com [file.globalso.com]

- 9. xylenepower.com [xylenepower.com]

- 10. [PDF] Thermal stability of potassium and sodium nitrate molten salt mixtures above 500 ° C | Semantic Scholar [semanticscholar.org]

- 11. pyrometallurgy.co.za [pyrometallurgy.co.za]

- 12. A New Phase Change Material Based on this compound with Silica and Alumina Nanoparticles for Thermal Energy Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. scribd.com [scribd.com]

- 15. ijarise.org [ijarise.org]

- 16. researchgate.net [researchgate.net]

- 17. Richard Nakka's Experimental Rocketry Site [nakka-rocketry.net]

- 18. ijeijournal.com [ijeijournal.com]

- 19. mail.ej-eng.org [mail.ej-eng.org]

- 20. researchgate.net [researchgate.net]

Probing the Geometry of an Ionic Salt: A Technical Guide to the Theoretical and Experimental Elucidation of Potassium Nitrate's Molecular Structure

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of potassium nitrate (KNO₃), a compound of significant interest across various scientific disciplines. By integrating findings from pivotal theoretical studies and experimental determinations, this document offers a thorough understanding of its structural parameters, bonding characteristics, and the methodologies employed for their investigation.

Core Structural and Bonding Characteristics

This compound is an ionic compound composed of potassium cations (K⁺) and nitrate anions (NO₃⁻) held together by strong electrostatic interactions. The nitrate ion itself features covalent bonds between the nitrogen and oxygen atoms. At room temperature, this compound adopts an orthorombic crystal structure, which is isostructural with aragonite.[1][2] This structure is just one of several polymorphic forms the compound can adopt under different temperature and pressure conditions.

The bonding within the nitrate ion is characterized by sp² hybridization of the nitrogen atom, resulting in a trigonal planar geometry with O-N-O bond angles of approximately 120°.[1] The N-O bonds exhibit a degree of delocalization, resulting in bond lengths that are intermediate between a single and a double bond. The interaction between the potassium and nitrate ions is primarily ionic, with the K⁺ ion coordinating with multiple oxygen atoms from neighboring nitrate groups.

Quantitative Structural Data

The precise geometric parameters of this compound's various phases have been determined through numerous experimental and computational studies. The following tables summarize key quantitative data for the α-orthorhombic, β-trigonal, and γ-ferroelectric phases.

Table 1: Crystallographic Data for this compound Polymorphs

| Phase | Crystal System | Space Group | Temperature (°C) | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| α-KNO₃ (Phase II) | Orthorhombic | Pnma | 25 | 5.414 | 9.166 | 6.487 | 90 | 90 | 90 |

| β-KNO₃ (Phase I) | Trigonal | R-3m | >128 | 5.44 | 5.44 | 8.72 | 90 | 90 | 120 |

| γ-KNO₃ (Phase III) | Trigonal | R3m | 124 to 100 (on cooling) | 5.4698 | 5.4698 | 8.992 | 90 | 90 | 120 |

Data sourced from multiple studies.[1][2][3][4]

Table 2: Selected Bond Lengths in this compound

| Phase | Bond | Bond Length (Å) |

| α-KNO₃ | N-O | 1.24 - 1.26 |

| α-KNO₃ | K-O | 2.77 - 2.89 |

| β-KNO₃ | N-O | 1.26 |

| β-KNO₃ | K-O | 2.78 (x3), 2.87 (x6) |

| γ-KNO₃ | N-O | 1.245 (at 295 K) |

| γ-KNO₃ | K-O | 2.813 (x3), 2.9092 (x6) |

Data compiled from various diffraction studies.[1][3][4][5]

Table 3: Key Bond Angles in this compound

| Phase | Angle | Angle (°) |

| α-KNO₃ | O-N-O | ~120 |

| β-KNO₃ | O-N-O | 120 |

| γ-KNO₃ | O-N-O | Not explicitly stated, but trigonal planar geometry of NO₃⁻ is maintained. |

The trigonal planar geometry of the nitrate ion is a consistent feature across phases.[1]

Experimental Protocols for Structural Determination

The elucidation of this compound's molecular structure relies heavily on diffraction techniques, which provide detailed information about the arrangement of atoms in the crystal lattice.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystalline solid.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown from a saturated aqueous solution by slow evaporation.[6]

-

Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns are recorded on a detector at various orientations.

-

Data Processing: The intensities and positions of the diffracted beams are measured. These data are then used to calculate the electron density map of the crystal.

-

Structure Solution and Refinement: From the electron density map, the positions of the individual atoms are determined. This initial model is then refined to achieve the best possible fit with the experimental data.

Neutron Diffraction

Neutron diffraction provides complementary information to X-ray diffraction, particularly in locating light atoms like nitrogen and oxygen with high precision.

Methodology:

-

Sample Preparation: A powdered sample of this compound is typically used. For single-crystal neutron diffraction, a much larger crystal than that used for X-ray diffraction is required.

-

Data Collection: The sample is placed in a neutron beam, usually from a nuclear reactor or a spallation source. The scattered neutrons are detected at various angles to produce a diffraction pattern.[7]

-

Data Analysis: The diffraction pattern is analyzed to determine the unit cell parameters and the positions of the atoms within the crystal lattice. The analysis often involves Rietveld refinement of the powder diffraction data.

Powder X-ray Diffraction (PXRD)

PXRD is a versatile technique used for phase identification and for determining the lattice parameters of a crystalline solid.

Methodology:

-

Sample Preparation: A sample of this compound is finely ground to a homogeneous powder to ensure a random orientation of the crystallites.

-

Data Collection: The powdered sample is mounted in the diffractometer and scanned over a range of 2θ angles.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to a database. The precise peak positions can be used to refine the lattice parameters.

Theoretical Modeling Workflow

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding the electronic structure and bonding of this compound and in predicting its properties.

Caption: Workflow for a theoretical study of this compound's molecular structure.

Conclusion

The molecular structure of this compound has been extensively characterized through a combination of experimental techniques and theoretical calculations. X-ray and neutron diffraction have provided precise data on the atomic positions and lattice parameters for its various polymorphs. These experimental findings are well-supported by computational models, which offer deeper insights into the electronic structure and bonding within this important ionic compound. The continued application of these complementary methods will undoubtedly lead to a more profound understanding of the structure-property relationships in this compound and related materials.

References

- 1. physlab.lums.edu.pk [physlab.lums.edu.pk]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 4. asu.elsevierpure.com [asu.elsevierpure.com]

- 5. Growth and single-crystal refinement of phase-III this compound, KNO(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 7. researchgate.net [researchgate.net]

The Hygroscopic Nature of Potassium Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium nitrate (KNO₃), a crystalline salt with wide applications in pharmaceuticals, agriculture, and chemical manufacturing, is generally considered to be only slightly hygroscopic. However, a thorough understanding of its interaction with atmospheric moisture is critical for ensuring product stability, quality, and performance. This technical guide provides an in-depth analysis of the hygroscopic properties of this compound, detailing its critical relative humidity, the factors influencing moisture sorption, and standardized experimental protocols for its characterization.

Physicochemical Properties and Hygroscopicity

This compound is a white, crystalline solid that is moderately soluble in water, with its solubility increasing significantly with temperature.[1] While it is not highly sensitive to atmospheric moisture under typical ambient conditions, its hygroscopic behavior becomes significant at elevated relative humidities.

The Critical Relative Humidity (CRH) is a key parameter in defining the hygroscopic nature of a water-soluble substance. It is the specific relative humidity of the surrounding atmosphere at a given temperature, above which the material will begin to absorb a significant amount of moisture, eventually leading to deliquescence—the process of dissolving in the absorbed water to form a solution.[2] Below its CRH, this compound will not absorb atmospheric moisture.[2]

The hygroscopicity of this compound is influenced by several factors, including:

-

Temperature: The CRH of most salts, including this compound, generally decreases as the temperature increases.[2]

-

Purity: The presence of impurities can significantly lower the CRH of this compound.

-

Mixtures with other salts: When mixed with other soluble salts, the resulting mixture typically exhibits a lower CRH than that of the individual components.[2][3]

-

Physical Form: The particle size and surface area of the this compound crystals can influence the rate of moisture absorption. For instance, atomized particles may show continuous hygroscopic growth even below the distinct deliquescence point observed for ground crystalline powder.[4]

Quantitative Data on Hygroscopicity

The following tables summarize key quantitative data related to the hygroscopic properties of this compound.

Table 1: Critical Relative Humidity (CRH) of Pure this compound

| Temperature (°C) | Critical Relative Humidity (%) | Reference |

| 30 | 90.5 | [2] |

Table 2: Relative Humidity over Saturated this compound Solutions at Various Temperatures

| Temperature (°C) | Relative Humidity (%) | Reference |

| 0 | 96.5 | [5] |

| 5 | 95.8 | [5] |

| 10 | 95.0 | [5] |

| 15 | 94.2 | [5] |

| 20 | 93.3 | [5] |

| 25 | 92.3 | [5] |

| 30 | 91.2 | [5] |

| 35 | 90.0 | [5] |

| 40 | 88.8 | [5] |

| 45 | 87.5 | [5] |

| 50 | 86.2 | [5] |

Table 3: Moisture Absorption of this compound under Specific Conditions

| Relative Humidity (%) | Exposure Time (days) | Moisture Absorbed (% w/w) | Reference |

| 80 | 50 | ~0.03 | [1] |

Experimental Protocols for Hygroscopicity Determination

Accurate characterization of the hygroscopic nature of this compound requires standardized experimental protocols. The following sections detail two common methods.

Gravimetric Method using Controlled Humidity Environments

This method involves exposing a sample to a constant relative humidity and measuring the change in mass over time. Controlled humidity environments can be established using saturated salt solutions in sealed desiccators or with a humidity chamber.

Materials and Apparatus:

-

Analytical balance (accurate to at least 0.1 mg)

-

Weighing containers (e.g., glass petri dishes)

-

Desiccators

-

Saturated salt solutions to achieve desired relative humidities (e.g., a saturated solution of this compound itself can be used to maintain a specific RH[6][7])

-

Thermo-hygrometer for monitoring temperature and humidity

-

Drying oven

Procedure:

-

Sample Preparation: Accurately weigh a pre-determined amount of the this compound sample into a clean, dry, and tared weighing container.

-

Initial Drying (Optional but Recommended): To establish a dry reference weight, place the sample in a drying oven at a specified temperature (e.g., 105°C) until a constant weight is achieved.[6] This step is crucial for accurate determination of moisture uptake.[8]

-

Exposure to Controlled Humidity: Place the weighing container with the dried sample into a desiccator containing a saturated salt solution that maintains the desired relative humidity. The desiccator should be sealed to ensure a stable environment. A thermo-hygrometer should be placed inside to monitor the conditions.[8]

-

Gravimetric Monitoring: At predetermined time intervals, remove the sample from the desiccator and quickly weigh it on the analytical balance. Record the mass.

-

Equilibrium Determination: Continue the process of exposure and weighing until the mass of the sample becomes constant, indicating that it has reached equilibrium with the surrounding atmosphere.

-

Calculation of Moisture Sorption: The percentage of moisture absorbed is calculated using the following formula:

% Moisture Sorption = [(W_t - W_0) / W_0] x 100

Where:

-

W_t is the mass of the sample at time 't'.

-

W_0 is the initial dry mass of the sample.

-

Dynamic Vapor Sorption (DVS) Analysis

DVS is a highly sensitive and automated gravimetric technique that measures the interaction of a sample with a vapor or gas. It provides detailed information on sorption and desorption kinetics and equilibrium behavior.

Apparatus:

-

Dynamic Vapor Sorption (DVS) instrument, which includes a microbalance, a humidity and temperature-controlled chamber, and gas flow controllers.

Procedure:

-

Sample Preparation: A small amount of the this compound sample (typically a few milligrams) is placed into the DVS sample pan.

-

Instrument Setup: The DVS instrument is programmed with a specific humidity and temperature profile. A typical experiment involves a series of steps where the relative humidity is incrementally increased and then decreased, while the temperature is held constant.[9]

-

Drying/Equilibration: The sample is initially dried under a stream of dry nitrogen or air (0% RH) to establish a baseline dry mass.[8]

-

Sorption/Desorption Cycle: The instrument automatically exposes the sample to the pre-programmed sequence of relative humidity levels. At each step, the sample is allowed to equilibrate until a stable mass is recorded.[10]

-

Data Analysis: The DVS software records the mass change as a function of time and relative humidity. This data is used to generate a moisture sorption isotherm, which is a plot of the equilibrium moisture content (% weight change) against the relative humidity.[11]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the hygroscopic nature of this compound.

References

- 1. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]

- 2. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 3. Deliquescence of NaCl–NaNO3, KNO3–NaNO3, and NaCl–KNO3 salt mixtures from 90 to 120°C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. wentong.com [wentong.com]

- 7. journal.ijprse.com [journal.ijprse.com]

- 8. asiapharmaceutics.info [asiapharmaceutics.info]

- 9. tainstruments.com [tainstruments.com]

- 10. microbiozindia.com [microbiozindia.com]

- 11. public.jenck.com [public.jenck.com]

Methodological & Application

Synthesis of Potassium Nitrate from Potassium Chloride and Nitric Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of potassium nitrate (KNO₃) from potassium chloride (KCl) and nitric acid (HNO₃). The information presented is curated from scientific literature and patent documents to guide researchers in the successful synthesis, purification, and analysis of this compound.

Chemical Reaction and Principles

The synthesis is based on the acid-base reaction between nitric acid and potassium chloride, which yields this compound and hydrochloric acid (HCl) as a byproduct.

Reaction: KCl + HNO₃ → KNO₃ + HCl

The equilibrium of this reaction can be manipulated by adjusting temperature and reactant concentrations to favor the precipitation of this compound, which is less soluble than potassium chloride in nitric acid solutions, especially at lower temperatures.[1][2] Purification of the resulting this compound is crucial to remove unreacted starting materials and the hydrochloric acid byproduct. Common purification techniques include crystallization and solvent extraction.[1][3]

Experimental Protocols

Two primary methods for the synthesis of this compound from potassium chloride and nitric acid are detailed below: a direct precipitation/crystallization method and a solvent extraction method.

Protocol 1: Direct Precipitation and Crystallization

This protocol focuses on the direct reaction of potassium chloride with nitric acid, followed by crystallization to isolate the this compound product.

Materials:

-

Potassium Chloride (KCl)

-

Nitric Acid (HNO₃), various concentrations (e.g., 10-70%)[1][4]

-

Deionized Water

-

Reaction vessel (glass or other acid-resistant material)

-

Stirring apparatus

-

Heating and cooling system

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, place a known quantity of potassium chloride into the reaction vessel.

-

Reaction:

-

Method A (Ambient Temperature): Gradually add a stoichiometric amount of nitric acid (e.g., 60% concentration) to the potassium chloride while stirring continuously. The reaction can be carried out at ambient temperature (e.g., 23°C) for a specified duration, for instance, 90 minutes.[5]

-

Method B (Low Temperature): Cool the nitric acid (e.g., 10-30% concentration) to below 10°C before adding it to the potassium chloride. Maintain the low temperature throughout the reaction.[4]

-

Method C (Elevated Temperature): In some protocols, the reaction is conducted at elevated temperatures, for example, between 70-100°C, with dilute nitric acid (15-25%).[6]

-

-

Crystallization: After the reaction is complete, cool the mixture to induce crystallization of this compound. The cooling temperature can range from ambient down to -20°C, depending on the desired yield.[5][6]

-

Filtration: Separate the this compound crystals from the mother liquor, which contains hydrochloric acid and unreacted nitric acid, by filtration.

-

Washing: Wash the crystals with a small amount of cold deionized water to remove residual acids and impurities.

-

Drying: Dry the purified this compound crystals in an oven at a suitable temperature (e.g., 105°C) until a constant weight is achieved.[7]

Protocol 2: Solvent Extraction Method

This protocol involves the use of an organic solvent to extract the hydrochloric acid byproduct, thereby driving the reaction towards the formation of this compound.

Materials:

-

Potassium Chloride (KCl)

-

Nitric Acid (HNO₃)

-

Organic Solvent (e.g., octenal, tributyl phosphate, methyl isobutyl ketone)[3][4]

-

Deionized Water

-

Reaction and Extraction Vessels

-

Stirring apparatus

-

Separatory Funnel or other liquid-liquid extraction equipment

-

Filtration apparatus

-

Drying oven

Procedure:

-

Reaction: Perform the initial reaction between potassium chloride and nitric acid as described in Protocol 1.

-

Solvent Extraction:

-

Add a suitable organic solvent to the reaction mixture.

-

Agitate the mixture to facilitate the transfer of hydrochloric acid and unreacted nitric acid into the organic phase.

-

Allow the phases to separate. The aqueous phase will contain the this compound, while the organic phase will contain the extracted acids.

-

-

Separation: Separate the aqueous phase containing the this compound.

-

Crystallization and Isolation: Recover the this compound from the aqueous phase by crystallization, filtration, washing, and drying as described in Protocol 1.[1]

-

Solvent Recovery (Optional): The organic solvent containing the acids can be treated to recover the solvent and the acids for recycling.[3]

Data Presentation

The following tables summarize quantitative data from various cited methods for the synthesis of this compound.

Table 1: Reaction Conditions for this compound Synthesis

| Parameter | Method A | Method B | Method C | Method D |

| Reactants | KCl, 60% HNO₃, 6.73% HNO₃ | KCl, 50% HNO₃ | KCl, 65% HNO₃ | KCl, 15-25% HNO₃ |

| Temperature | 23°C | 35°C | 5°C | 70-100°C |

| Time | 90 min (in each of 2 reactors) | 2 hours | 0.5 hours | Until pH is constant (3-7) |

| Reference | [5] | [3] | [3] | [6] |

Table 2: Product Yield and Purity

| Method | Purity of KNO₃ | Yield | Reference |

| Ambient Temperature Reaction & Crystallization | 98.6% | 125.3 Kg/h from 100 Kg/h KCl | [5] |

| Ambient Temperature Reaction & Filtration | 96.8% | 90 Kg/h from 100 Kg/h KCl | [5] |

| Reaction at 35°C | 78% | Not specified | [3] |

| Reaction at 5°C | 86% | Not specified | [3] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. scribd.com [scribd.com]

- 2. youtube.com [youtube.com]

- 3. Method for preparing this compound by utilizing nitric acid and potassium chloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN101734690A - Method for preparing this compound by solvent extraction method - Google Patents [patents.google.com]

- 5. US4668495A - Process for obtaining this compound from potassium chloride and nitric acid - Google Patents [patents.google.com]

- 6. CN1043750C - Process for producing this compound - Google Patents [patents.google.com]

- 7. fao.org [fao.org]

Laboratory Scale Synthesis of Potassium Nitrate: A Comparative Study of Common Experimental Protocols

Abstract

This application note details and compares three common laboratory-scale methods for the synthesis of potassium nitrate (KNO₃). The protocols provided are intended for researchers, scientists, and professionals in drug development who may require high-purity this compound for various applications. The described methods include: 1) Double displacement reaction between sodium nitrate and potassium chloride, 2) Double displacement reaction between ammonium nitrate and potassium chloride, and 3) Neutralization reaction of nitric acid with potassium hydroxide. Each method's quantitative data, experimental procedure, and a generalized workflow are presented for clear comparison and reproducibility.

Introduction

This compound, also known as saltpeter, is a versatile chemical compound with a wide range of applications, including as a fertilizer, a food preservative, in pyrotechnics, and as a key component in various laboratory reagents. The ability to synthesize this compound on a laboratory scale is a fundamental skill. This document provides detailed protocols for three distinct and accessible synthesis routes. The selection of a particular method may depend on the availability of starting materials, desired purity, and safety considerations.